molecular formula C23H17F3N4O4 B6569430 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 921573-88-8

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B6569430
CAS RN: 921573-88-8
M. Wt: 470.4 g/mol
InChI Key: UYPPTKDFDUWVGD-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyridopyrimidines, which are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, including the compound , involves various synthetic protocols . A review on the synthesis of these compounds mentions the use of Reaxys and Scifinder for bibliographic research .


Molecular Structure Analysis

Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine .


Chemical Reactions Analysis

The synthesis of these compounds involves several chemical reactions. For example, DABCO mediated one pot synthesis has been reported .

Mechanism of Action

The mechanism of action of pyridopyrimidine derivatives is often related to their interaction with various biological targets. For instance, they are known to interact with dihydrofolate reductase (DHFR), some kinases, and the biotin carboxylase .

Future Directions

The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies . This suggests that the compound could have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O4/c24-23(25,26)34-17-10-8-16(9-11-17)28-19(31)14-29-18-7-4-12-27-20(18)21(32)30(22(29)33)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPPTKDFDUWVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

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